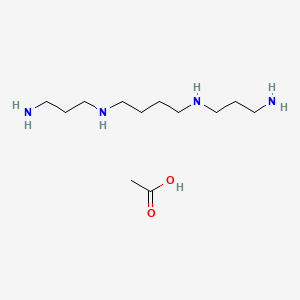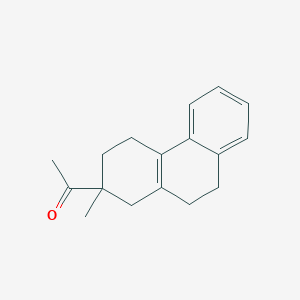
3-(Butylsulfonyl)acrylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Butylsulfonyl)acrylic acid ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfonyl)acrylic acid ethyl ester typically involves the esterification of acrylic acid with ethanol in the presence of a catalyst such as concentrated sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion. The butylsulfonyl group is introduced through a sulfonation reaction, where butylsulfonyl chloride reacts with the acrylic acid ester under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Butylsulfonyl)acrylic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The butylsulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Primary alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Butylsulfonyl)acrylic acid ethyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Butylsulfonyl)acrylic acid ethyl ester involves its interaction with various molecular targets:
Ester Hydrolysis: The ester group is susceptible to hydrolysis, leading to the formation of carboxylic acid and alcohol.
Nucleophilic Attack: The butylsulfonyl group can undergo nucleophilic attack, resulting in substitution reactions.
Electrophilic Addition: The acrylic acid moiety can participate in electrophilic addition reactions, forming new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity aroma, used in flavorings and fragrances.
Butyl propionate: An ester with similar structural features, used in the production of perfumes and solvents.
Uniqueness
Its combination of ester and sulfonyl functionalities makes it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
73663-90-8 |
|---|---|
Formule moléculaire |
C9H16O4S |
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
ethyl (E)-3-butylsulfonylprop-2-enoate |
InChI |
InChI=1S/C9H16O4S/c1-3-5-7-14(11,12)8-6-9(10)13-4-2/h6,8H,3-5,7H2,1-2H3/b8-6+ |
Clé InChI |
WYGZZQZWWYNXFY-SOFGYWHQSA-N |
SMILES isomérique |
CCCCS(=O)(=O)/C=C/C(=O)OCC |
SMILES canonique |
CCCCS(=O)(=O)C=CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 2-[[2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate](/img/structure/B14465310.png)
![Benzenamine, 3,3'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(4,1-butanediyloxy)]bis-](/img/structure/B14465325.png)
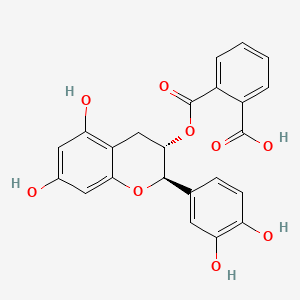

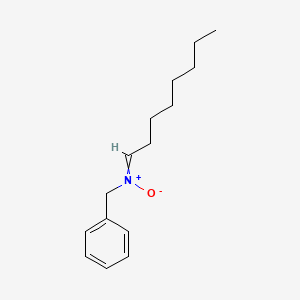
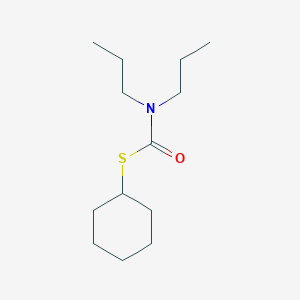
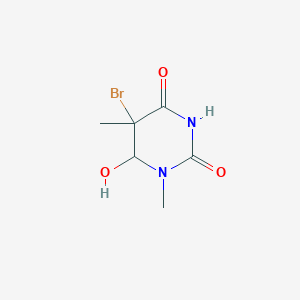
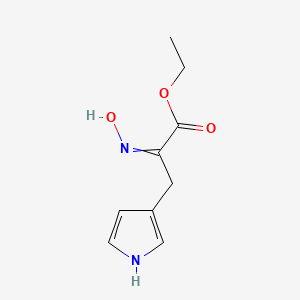
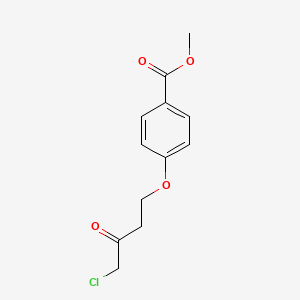
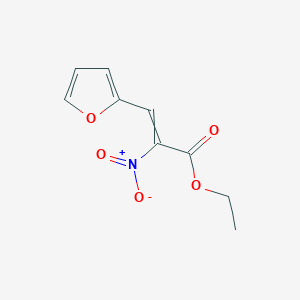
![Thieno[3,2-b][1,6]naphthyridine](/img/structure/B14465384.png)
![N-[6-[(3-acetyl-3,5,12-trihydroxy-6,11-dioxo-10-phenylmethoxy-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14465395.png)
